4-Formyl-3-nitrobenzonitrile

Catalog No.
S732688
CAS No.
90178-78-2
M.F
C8H4N2O3
M. Wt
176.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-3-nitrobenzonitrile

CAS Number

90178-78-2

Product Name

4-Formyl-3-nitrobenzonitrile

IUPAC Name

4-formyl-3-nitrobenzonitrile

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

InChI

InChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H

InChI Key

KNKVNTDAQHBEAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O

4-Formyl-3-nitrobenzonitrile is a chemical compound characterized by its molecular formula C8H4N2O3C_8H_4N_2O_3 and a molecular weight of 176.13 g/mol. This compound features a benzene ring with two significant functional groups: a formyl group (-CHO) and a nitro group (-NO2), making it part of the nitrobenzene derivatives class. It appears as a yellow crystalline solid and is known for its role as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

That enhance its utility in synthetic chemistry:

  • Reduction: The nitro group can be reduced to an amino group using agents such as hydrogen gas in the presence of palladium or iron powder with hydrochloric acid.
  • Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the formyl group.
  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions allow for the formation of various derivatives, including 3-amino-4-nitrobenzonitrile and 3-carboxy-4-nitrobenzonitrile, expanding its application in synthetic pathways .

The biological activity of 4-Formyl-3-nitrobenzonitrile is largely attributed to its structural features. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to changes in cellular function. It has been studied for its potential anti-cancer properties, as compounds with similar structures often exhibit significant biological activities against various cancer cell lines. Additionally, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Several synthesis methods exist for 4-Formyl-3-nitrobenzonitrile, including:

  • Nitration of 4-Methylbenzonitrile: This involves the introduction of a nitro group onto the benzene ring followed by formylation.
  • Multi-step Synthesis: A common route includes heating 4-methyl-3-nitrobenzonitrile with dimethylformamide, followed by oxidation using sodium periodate in tetrahydrofuran and water .

These methods emphasize the versatility and efficiency of synthesizing this compound while maintaining high yields.

4-Formyl-3-nitrobenzonitrile serves multiple applications:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceuticals due to its reactive functional groups.
  • Organic Synthesis: The compound acts as a versatile building block for creating more complex organic molecules.
  • Research: It is used in medicinal chemistry studies to explore new drug candidates and their mechanisms of action .

Studies on interaction mechanisms indicate that 4-Formyl-3-nitrobenzonitrile can interact with various biological targets, influencing enzymatic activities and cellular pathways. Its ability to form covalent bonds through nucleophilic addition reactions enhances its potential as a lead compound in drug design. The reduction of the nitro group to an amino group also opens pathways for further functionalization, making it a valuable compound for exploration in medicinal chemistry .

Several compounds share structural similarities with 4-Formyl-3-nitrobenzonitrile:

Compound NameMolecular FormulaUnique Features
3-FormylbenzonitrileC8H5N2ODifferent substitution pattern on benzene
4-FormylbenzonitrileC8H5N2OSimilar structure but different positioning
3-NitrobenzonitrileC7H4N2O2Lacks formyl group; primarily used in dyes
4-NitrobenzonitrileC7H4N2O2Similar to above but with different substitution

Uniqueness

What sets 4-Formyl-3-nitrobenzonitrile apart is the combination of both formyl and nitro groups on the benzene ring. This unique arrangement allows it to participate in diverse

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Wikipedia

4-Formyl-3-nitrobenzonitrile

Dates

Modify: 2023-08-15

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